molecular formula C10H13NO2 B1623761 Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)- CAS No. 39251-40-6

Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-

Cat. No. B1623761
CAS RN: 39251-40-6
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-SECBINFHSA-N
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Patent
US03976680

Procedure details

A solution of ethyl DL-phenylglycinate (5.051 g., contains 0.05 mole methylene chloride i.e. 27.5 mmole) and (+)-tartaric acid (4.264 g., 28.4 mmole, 1.03 equiv.) in methanol: acetone (1:1, 50 ml.) was stirred at 20° to 25°; crystallisation began immediately. After 231/2 hours the mixture was filtered and the product washed with solvent (2 × 12 ml.) and dried at 24°/2 mm. for 31/2 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole methanol (7.265g., 73%), [α]D24 - 47.4° (c 2.519, H2O).
Quantity
5.051 g
Type
reactant
Reaction Step One
Quantity
4.264 g
Type
reactant
Reaction Step One
Name
methanol acetone
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O>CO.CC(C)=O>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.051 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Name
Quantity
4.264 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
methanol acetone
Quantity
50 mL
Type
solvent
Smiles
CO.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After 231/2 hours the mixture was filtered
Duration
2 h
WASH
Type
WASH
Details
the product washed with solvent (2 × 12 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 24°/2 mm

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

A solution of ethyl DL-phenylglycinate (5.051 g., contains 0.05 mole methylene chloride i.e. 27.5 mmole) and (+)-tartaric acid (4.264 g., 28.4 mmole, 1.03 equiv.) in methanol: acetone (1:1, 50 ml.) was stirred at 20° to 25°; crystallisation began immediately. After 231/2 hours the mixture was filtered and the product washed with solvent (2 × 12 ml.) and dried at 24°/2 mm. for 31/2 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole methanol (7.265g., 73%), [α]D24 - 47.4° (c 2.519, H2O).
Quantity
5.051 g
Type
reactant
Reaction Step One
Quantity
4.264 g
Type
reactant
Reaction Step One
Name
methanol acetone
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O>CO.CC(C)=O>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.051 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Name
Quantity
4.264 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
methanol acetone
Quantity
50 mL
Type
solvent
Smiles
CO.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After 231/2 hours the mixture was filtered
Duration
2 h
WASH
Type
WASH
Details
the product washed with solvent (2 × 12 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 24°/2 mm

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

A solution of ethyl DL-phenylglycinate (5.051 g., contains 0.05 mole methylene chloride i.e. 27.5 mmole) and (+)-tartaric acid (4.264 g., 28.4 mmole, 1.03 equiv.) in methanol: acetone (1:1, 50 ml.) was stirred at 20° to 25°; crystallisation began immediately. After 231/2 hours the mixture was filtered and the product washed with solvent (2 × 12 ml.) and dried at 24°/2 mm. for 31/2 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole methanol (7.265g., 73%), [α]D24 - 47.4° (c 2.519, H2O).
Quantity
5.051 g
Type
reactant
Reaction Step One
Quantity
4.264 g
Type
reactant
Reaction Step One
Name
methanol acetone
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O>CO.CC(C)=O>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.051 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Name
Quantity
4.264 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
methanol acetone
Quantity
50 mL
Type
solvent
Smiles
CO.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After 231/2 hours the mixture was filtered
Duration
2 h
WASH
Type
WASH
Details
the product washed with solvent (2 × 12 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 24°/2 mm

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.